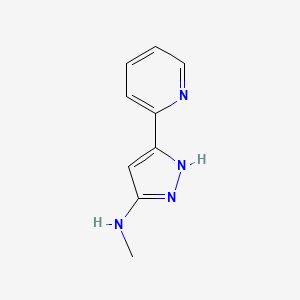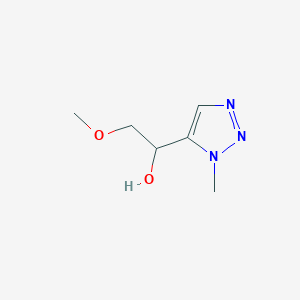![molecular formula C9H17NO3 B13177668 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid is a compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the treatment of neuropathic pain and epilepsy. This compound is structurally related to gamma-aminobutyric acid (GABA) and exhibits similar pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid typically involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-(Aminomethyl)cyclohexanol. This intermediate is then oxidized to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives like ketones, alcohols, amines, and substituted cyclohexyl compounds.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly GABAergic pathways.
Medicine: It is used in the development of drugs for treating neuropathic pain and epilepsy.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The compound exerts its effects primarily by interacting with voltage-gated calcium channels in cortical neurons. This interaction inhibits excitatory neuron activity, leading to a reduction in neuropathic pain and seizure activity. The molecular targets include the alpha-2-delta subunit of the calcium channels, which modulates neurotransmitter release.
Comparación Con Compuestos Similares
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid is unique due to its specific interaction with calcium channels and its structural similarity to GABA. Similar compounds include:
Gabapentin: Another GABA analog used for neuropathic pain and epilepsy.
Pregabalin: A more potent analog with similar applications.
Vigabatrin: An inhibitor of GABA transaminase, used for epilepsy treatment.
These compounds share similar pharmacological properties but differ in their potency, mechanism of action, and specific applications.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclohexyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-9(7(11)8(12)13)4-2-1-3-5-9/h7,11H,1-6,10H2,(H,12,13) |
Clave InChI |
AYLUPKHTOAVNTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CN)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13177589.png)
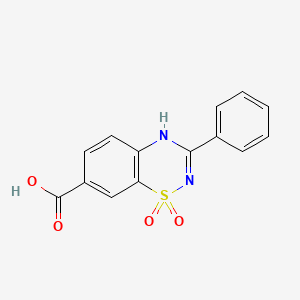

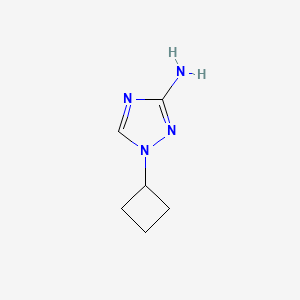
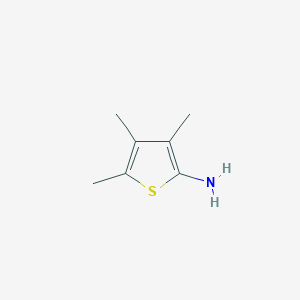
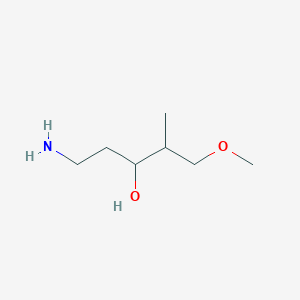
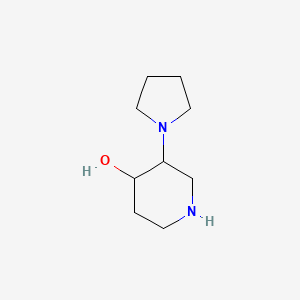



![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
